Product packaging for Mesocarb (1 mg/mL in Methanol)(Cat. No.:)

Mesocarb (1 mg/mL in Methanol)

Cat. No.: B1199616
M. Wt: 322.4 g/mol
InChI Key: OWFUPROYPKGHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Psychostimulant Research Landscape

In the broad landscape of psychostimulant research, Mesocarb is distinguished by its chemical structure and mechanism of action. wikipedia.orgpatsnap.com Unlike typical amphetamine-type stimulants, Mesocarb's effects are characterized by a slower onset and longer duration. patsnap.com Chemically, it contains an amphetamine moiety within its structure, but it is modified with a sydnone (B8496669) imine ring. wikipedia.org This structural distinction is central to its unique pharmacological profile.

Research often compares Mesocarb to other central nervous system (CNS) stimulants like d-amphetamine and methamphetamine to elucidate its distinct properties. federalregister.gov While it shares the ability to increase locomotor activity, studies indicate that Mesocarb is less potent than amphetamine. federalregister.govecddrepository.org Its primary mechanism is the inhibition of dopamine (B1211576) reuptake, which it does more selectively and potently than it affects norepinephrine (B1679862) or serotonin (B10506) reuptake. wikipedia.orgpatsnap.com This selectivity distinguishes it from many other psychostimulants that may have broader effects on monoamine systems. patsnap.com

Recent research has further refined the understanding of Mesocarb, identifying it not as a conventional dopamine reuptake inhibitor (DRI) but as a negative allosteric modulator and non-competitive inhibitor of the dopamine transporter (DAT). wikipedia.orgwikipedia.org This atypical mechanism of action is a significant point of interest in contemporary psychostimulant research, as it may account for its different behavioral profile compared to traditional stimulants. wikipedia.orgnih.gov

Evolution of Academic Inquiry into Mesocarb's Fundamental Mechanisms

Academic investigation into Mesocarb's mechanisms has evolved significantly since its initial description in the 1970s. wikipedia.org Early research established its role as a psychomotor stimulant and a selective inhibitor of dopamine uptake. medkoo.compopline.org Studies in the 1980s using rat brain synaptosomes demonstrated that Mesocarb was more effective at blocking dopamine uptake in the striatum than amphetamine, while being much less effective at inhibiting noradrenaline uptake. popline.orgnih.gov

A pivotal development in the understanding of Mesocarb's mechanism came in 2021, when it was characterized as a non-competitive inhibitor and a negative allosteric modulator of the human dopamine transporter (hDAT). wikipedia.orgnih.gov This discovery shifted the perspective on Mesocarb from a simple DRI to a more complex modulator of dopamine signaling. wikipedia.orgnih.gov This allosteric interaction means that Mesocarb binds to a site on the dopamine transporter that is different from the binding site for dopamine itself. nih.govresearchgate.net This finding helps to explain some of the atypical effects of Mesocarb observed in earlier studies. wikipedia.org

The research also identified the stereoselectivity of Mesocarb's action. wikipedia.orgwikipedia.org Mesocarb is a racemic mixture, and its (R)-enantiomer, known as armesocarb, is considered the active form, while the (S)-enantiomer is largely inactive. wikipedia.orgwikipedia.org This stereospecificity is a key aspect of its pharmacology.

Scope and Objectives of Current Mesocarb Research

Current academic and clinical research on Mesocarb is focused on leveraging its unique mechanism of action for potential therapeutic applications. A significant area of investigation is its potential use in the treatment of Parkinson's disease. wikipedia.orgwikipedia.org The rationale for this research is based on its properties as an atypical dopamine reuptake inhibitor, which may offer benefits in managing the motor symptoms of the disease. wikipedia.orgmeliorpharmaceuticals.com As of early 2023, Mesocarb and its active enantiomer, armesocarb, were in Phase 1 clinical trials for Parkinson's disease. wikipedia.orgwikipedia.org

Another area of current research is its potential application for sleep disorders, possibly targeting excessive daytime sleepiness. wikipedia.org The wakefulness-promoting effects of Mesocarb have been observed in animal studies. wikipedia.org

Furthermore, ongoing research continues to explore the nuances of its interaction with the dopamine transporter. nih.gov The discovery of its allosteric modulation of DAT has opened new avenues for research into the development of other DAT modulators with potentially novel therapeutic properties. nih.govgoogle.com This line of inquiry is not only focused on Mesocarb itself but also on using it as a tool to understand the complexities of dopamine transporter function. nih.gov

Detailed Research Findings

Monoamine Transporter Affinity

The following table summarizes the in vitro affinity of Mesocarb for human monoamine transporters, highlighting its selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).

TransporterKi (nM)
Dopamine Transporter (DAT)8.3
Norepinephrine Transporter (NET)1,500
Serotonin Transporter (SERT)>10,000
Data sourced from in vitro studies on human monoamine transporters. wikipedia.org

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) values further illustrate Mesocarb's preferential action on the dopamine transporter.

TransporterIC50 (µM)
hDAT0.49 ± 0.14
hNET34.9 ± 14.08
hSERT494.9 ± 17.00
Data from in vitro studies on human monoamine transporters (hDAT, hNET, hSERT) in transfected COS-7 cells. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O2 B1199616 Mesocarb (1 mg/mL in Methanol)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23)

InChI Key

OWFUPROYPKGHMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Synonyms

mesocarb
N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine
sidnocarb
sydnoca

Origin of Product

United States

Historical Trajectories and Milestones in Mesocarb Research

Early Academic Investigations and Discovery Context (pre-1990s)

Mesocarb, a unique psychostimulant, was first described in scientific literature in 1971. wikipedia.org Its development originated in the Soviet Union, emerging from research programs focused on creating novel central nervous system (CNS) stimulants. wikipedia.orgpatsnap.commeliorpharmaceuticals.com The initial investigations were part of a broader effort to develop compounds that could enhance performance and treat various neurological and psychiatric conditions such as asthenia and apathy. wikipedia.orgecddrepository.org

Chemically, mesocarb was identified as a sydnone (B8496669) imine derivative, structurally incorporating an amphetamine-like moiety. wikipedia.orgecddrepository.org It is closely related to another Soviet-developed compound, feprosidnine (B1202311). wikipedia.org Early pharmacological studies in animal models demonstrated that mesocarb produced locomotor stimulation, enhanced conditioned reflexes, and shortened the action of hypnotic agents, effects characteristic of CNS stimulants. ecddrepository.org However, its stimulant effect was noted to be significantly weaker than that of dexamfetamine. ecddrepository.org These pre-1990s investigations established mesocarb as a stimulant with a distinct profile, setting the stage for decades of further research into its complex pharmacology. ecddrepository.org

Table 1: Key Milestones in Early Mesocarb Research (pre-1990s) This table is interactive. Click on the headers to sort.

Year Milestone Significance
1971 First described in scientific literature. wikipedia.orgrsc.org Marks the official entry of mesocarb into the scientific domain.
1971 Entered clinical use in the USSR. Began its history of application based on early research findings.
1970s Development as a psychostimulant in the Soviet Union. wikipedia.orgpatsnap.com Contextualizes its origin within Soviet pharmaceutical research aimed at performance enhancement.
1970s-80s Early pharmacological studies characterize it as a CNS stimulant. ecddrepository.org Established its primary pharmacological action and differentiated its potency relative to amphetamines.

Paradigmatic Shifts in Understanding Mesocarb's Biological Action

The scientific understanding of mesocarb's mechanism of action has undergone significant evolution, marked by two major paradigmatic shifts. Initially, due to its structural similarity to amphetamine and the limitations of early analytical methods, mesocarb was erroneously believed to be a prodrug of amphetamine. wikipedia.org This paradigm was rooted in studies that used gas chromatography, an analytical technique that caused the heat-labile mesocarb molecule to decompose, creating artifacts that were misidentified as amphetamine metabolites. wikipedia.orgdshs-koeln.de

The first major shift occurred with the advent of more sophisticated analytical technologies. The use of mass spectrometry definitively demonstrated that negligible levels of amphetamine are produced during mesocarb metabolism, debunking the prodrug theory. wikipedia.org This led to the establishment of a new paradigm: mesocarb as a selective dopamine (B1211576) reuptake inhibitor (DRI). wikipedia.orgfederalregister.gov For years, it was understood to act by blocking the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft. patsnap.comfederalregister.gov Research during this period focused on its effects as a DRI, comparing it to other stimulants like cocaine and amphetamine. ecddrepository.orgfederalregister.gov

A second, more recent paradigmatic shift occurred in 2021. wikipedia.orgwikipedia.org New research revealed that mesocarb is not a conventional, competitive DRI. Instead, it functions as a negative allosteric modulator and a non-competitive inhibitor of the dopamine transporter. wikipedia.orgwikipedia.org This discovery re-contextualized its unique pharmacological profile, explaining why its effects differ from typical DRIs. wikipedia.org For instance, this atypical mechanism is thought to underlie its pronounced antiparkinsonian activity in animal models compared to other DRIs. wikipedia.orgwikipedia.org This current understanding highlights mesocarb as a highly unusual and unique modulator of the dopaminergic system. wikipedia.org

Table 2: Evolution of Understanding Mesocarb's Mechanism of Action This table is interactive. You can filter the content by searching in the box below.

ParadigmKey CharacteristicsSupporting Evidence / Analytical Basis
Prodrug of Amphetamine (Erroneous Early View) Believed to metabolize into amphetamine in the body.Based on early studies using gas chromatography (GC), which caused thermal decomposition of mesocarb into amphetamine-like artifacts. wikipedia.orgdshs-koeln.de
Selective Dopamine Reuptake Inhibitor (DRI) Understood to block the dopamine transporter (DAT), preventing dopamine reuptake. federalregister.gov Modulates uptake of dopamine, norepinephrine (B1679862), and 5-hydroxytryptomine. federalregister.govAdvanced mass spectrometry (MS) studies disproved the prodrug theory by showing negligible amphetamine formation. wikipedia.org Drug discrimination studies showed it generalized to other CNS stimulants. ecddrepository.org
DAT Allosteric Modulator (Current View) Acts as a negative allosteric modulator and non-competitive inhibitor of the DAT. wikipedia.orgwikipedia.org Does not bind at the same site as dopamine or traditional DRIs.Advanced pharmacological and molecular biology studies in 2021 elucidated this more complex, atypical mechanism of action. wikipedia.orgwikipedia.org Explains its unique effects, such as greater antiparkinsonian activity in animals. wikipedia.org

Influence of Analytical Advancements on Mesocarb Research

Progress in analytical chemistry has been a primary driver of the evolving understanding of mesocarb. The history of mesocarb research is inextricably linked to the capabilities and limitations of the analytical techniques available at the time.

The introduction and refinement of High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), marked a turning point. dshs-koeln.deresearchgate.net HPLC operates at room temperature, thus preserving the integrity of the mesocarb molecule during analysis. This allowed researchers to accurately study the parent compound and its true metabolites for the first time. Techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) provided the high sensitivity and specificity needed to identify and quantify mesocarb and its various metabolites in complex biological matrices like plasma and urine. dshs-koeln.deoup.comnih.govnih.gov

These advanced methods enabled the definitive refutation of the amphetamine prodrug theory. wikipedia.org Furthermore, they led to the discovery of a wide array of previously unknown metabolites, primarily mono-, di-, and trihydroxylated forms of the parent compound, excreted both free and as conjugates. oup.comresearchgate.netnih.govdshs-koeln.de The development of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS further enhanced analytical speed and resolution, allowing for more comprehensive metabolic profiling. researchgate.netdshs-koeln.de This detailed metabolic picture, made possible by analytical advancements, was crucial for building a more accurate pharmacological model of mesocarb, ultimately leading to the current understanding of its action as a DAT allosteric modulator.

Table 3: Impact of Analytical Techniques on Mesocarb Research This table is interactive. Click on the headers to sort.

Analytical Technique Typical Time Period Key Findings & Capabilities Limitations for Mesocarb
Gas Chromatography (GC) 1970s - 1980s Detection of volatile and thermally stable compounds. Caused thermal decomposition of mesocarb, leading to the erroneous detection of amphetamine as a metabolite. wikipedia.orgdshs-koeln.de
HPLC with UV Detection 1990s Separation of non-volatile compounds at room temperature. Used for screening. dshs-koeln.de Lacked the specificity and sensitivity of mass spectrometry for definitive metabolite identification in complex samples.
HPLC-MS/MS (ESI) Late 1990s - 2000s Confirmed mesocarb's molecular ion, disproving the amphetamine prodrug theory. wikipedia.orgdshs-koeln.de Enabled identification of hydroxylated metabolites. dshs-koeln.deoup.comnih.gov Required longer analysis times compared to more modern techniques.

| UPLC-MS/MS | Late 2000s - Present | Faster analysis and higher resolution. researchgate.net Allowed for comprehensive screening and confirmation of a wide range of metabolites, including free and conjugated forms. researchgate.netdshs-koeln.de | Represents the current gold standard with few limitations for this type of analysis. |

Advanced Synthetic Methodologies and Structural Research of Mesocarb and Analogs

Chemical Synthesis Routes for Mesocarb and its Stereoisomers

The synthesis of the mesocarb scaffold, characterized by its unique 1,2,3-oxadiazolium-5-imine core, has evolved from traditional multi-step procedures to more innovative and environmentally conscious methodologies.

Historically, the synthesis of mesocarb and related N-exocarbamoyl derivatives of sydnone (B8496669) imines involved several key steps. A common pathway begins with an appropriately substituted alkyl amine. dshs-koeln.de This precursor undergoes a reaction with potassium cyanide and formaldehyde (B43269) to form an alkyl acetonitrile (B52724), which is subsequently nitrosated using sodium nitrite (B80452) and hydrochloric acid to yield an N-nitrosoalkylacetonitrile. dshs-koeln.de Refluxing this intermediate in concentrated hydrochloric acid facilitates cyclization to the corresponding sydnone imine hydrochloride salt. dshs-koeln.de

The final and crucial step in forming mesocarb involves the acylation of the exocyclic nitrogen atom of the sydnone imine ring. The traditional and industrial method for this transformation has been the reaction of the sydnone imine free base, such as feprosidnine (B1202311) (sydnophen), with phenylisocyanate. researchgate.netwikipedia.org This reaction yields mesocarb, which is chemically named 3-(β-phenylisopropyl)-N-phenylcarbamoylsydnonimine. wikipedia.org While effective, this pathway relies on the use of toxic reagents like phenylisocyanate, prompting the search for safer alternatives. researchgate.netchemrxiv.org

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize solvent use and avoid hazardous reagents. semanticscholar.orgnews-medical.net Mechanochemistry, which uses mechanical force to drive chemical reactions, has emerged as a promising alternative for the synthesis of mesocarb analogs and other iminosydnones. chemistryviews.orgrsc.org

An innovative mechanochemical strategy utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a safe and effective activating agent, replacing toxic isocyanates. researchgate.netresearchgate.net This approach involves a multi-step process conducted entirely in the solid state via ball-milling. researchgate.net The synthesis of a mesocarb analog was achieved through a four-step linear process under solvent-free or liquid-assisted grinding (LAG) conditions, which significantly reduces the environmental footprint. researchgate.netchemistryviews.org For instance, the synthesis of a demethylated mesocarb analog was accomplished in a vibratory ball mill with a 75% yield after one hour, using ethyl acetate (B1210297) (EtOAc) as an additive for liquid-assisted grinding. chemistryviews.org This mechanochemical method is not only more environmentally friendly but also straightforward and efficient, offering a sustainable pathway to N-carbonylated iminosydnones. researchgate.net

Parameter Mechanochemical Synthesis of Mesocarb Analog Reference
Methodology Ball-milling (Vibratory Ball Mill) chemistryviews.org
Activating Agent 1,1'-Carbonyldiimidazole (CDI) researchgate.net
Conditions Liquid-Assisted Grinding (LAG) chemistryviews.org
Additive Ethyl Acetate (EtOAc) chemistryviews.org
Reaction Time 1 hour chemistryviews.org
Yield 75% chemistryviews.org

Traditional Synthetic Pathways

Stereochemical Investigations of Mesocarb and its Enantiomers (e.g., Armesocarb)

Mesocarb is a chiral molecule and is utilized as a racemic mixture, meaning it consists of an equal-parts mixture of its two non-superimposable mirror-image enantiomers. wikipedia.orgrsc.orgoup.com The stereochemistry of the compound is a critical aspect of its structure, as the different enantiomers can exhibit distinct biological properties.

The two enantiomers of mesocarb are distinguished by the spatial arrangement at the chiral center in the β-phenylisopropyl side chain. The (R)-enantiomer is known as armesocarb (MLR-1019), which is considered the active enantiomer, while the (S)-enantiomer is reported to be virtually inactive. wikipedia.orgrsc.org

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a standard practice in pharmaceutical chemistry to isolate the therapeutically active isomer. General methods for resolving racemates include crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent, or through chiral chromatography. For related β-substituted isopropylamines, enzymatic resolution using catalysts like Candida antarctica lipase (B570770) B (CAL-B) has been described, suggesting a potential route for isolating mesocarb's stereoisomers. dshs-koeln.de While the development of armesocarb implies that methods for its isolation or separate synthesis exist, specific, scalable protocols for the resolution of mesocarb into its individual enantiomers are not detailed in the surveyed literature. nih.govdrug-dev.com

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single, desired enantiomer directly, bypassing the need for chiral resolution of a racemic mixture. rsc.orgmit.edu This approach is highly desirable in drug development as it is more atom-economical and avoids the administration of an inactive or potentially undesirable isomer.

For a molecule like mesocarb, an enantioselective strategy would involve creating the chiral center of the β-phenylisopropyl side chain with a specific (R) configuration early in the synthetic sequence. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool precursor that already possesses the desired stereochemistry. Although the development of armesocarb for clinical trials suggests a viable route to the single enantiomer, specific enantioselective synthetic pathways published in the literature for its direct synthesis were not identified in the provided search results. drug-dev.compatsnap.com

Synthesis and Isolation of Individual Stereoisomers

Design and Synthesis of Mesocarb Analogs for Mechanistic Elucidation

The design and synthesis of analogs—molecules that are structurally similar to a parent compound—are crucial for understanding metabolic pathways, structure-activity relationships, and mechanisms of action. Several analogs and metabolites of mesocarb have been synthesized for research purposes.

A significant effort was undertaken to synthesize potential hydroxylated metabolites of mesocarb to serve as reference compounds for analytical and doping control purposes. wada-ama.org This project successfully synthesized six different mono-, di-, and trihydroxylated regioisomers of mesocarb. wada-ama.org The synthesis involved introducing hydroxyl groups onto the phenyl rings, followed by purification and full characterization. dshs-koeln.de Comparing these synthetic standards to metabolites produced in vitro and found in urine samples allowed for the definitive identification of p-hydroxymesocarb (B566049) as the main human metabolite. dshs-koeln.dewada-ama.orgresearchgate.net

Furthermore, novel synthetic methods have been applied to create other analogs. For example, a demethylated mesocarb analog was synthesized using the green mechanochemical approach with CDI, demonstrating the utility of this method for creating new derivatives for study. researchgate.netchemistryviews.org These synthetic analogs are invaluable tools for elucidating the complex metabolic fate of mesocarb and for probing the structural requirements of its biological targets.

Compound Name Chemical Class Purpose of Synthesis Reference
p-HydroxymesocarbHydroxylated MetaboliteReference standard for metabolic studies and doping analysis dshs-koeln.dewada-ama.org
Dihydroxymesocarb IsomersHydroxylated MetaboliteReference standards for metabolic studies wada-ama.orgresearchgate.net
Trihydroxymesocarb IsomersHydroxylated MetaboliteReference standards for metabolic studies wada-ama.orgresearchgate.net
Demethylated Mesocarb AnalogSydnone Imine AnalogElucidation of structure-activity relationships; demonstration of novel synthetic routes researchgate.netchemistryviews.org

Molecular and Cellular Pharmacological Mechanisms Research

Dopamine (B1211576) Transporter (DAT) Interaction Studies

Research into Mesocarb's interaction with the dopamine transporter (DAT) has revealed a mechanism of action that distinguishes it from typical psychostimulants.

Characterization as an Atypical Dopamine Reuptake Inhibitor

Mesocarb is fundamentally characterized as a selective dopamine reuptake inhibitor (DRI). wikipedia.org However, its pharmacological activity deviates significantly from classical DRIs like cocaine. Recent studies, particularly those conducted in 2021, have redefined Mesocarb as an unusual and unique DRI. wikipedia.orgwikipedia.org Unlike typical stimulants, it does not induce the characteristic dopamine release associated with compounds like dextroamphetamine. wikipedia.org This atypical profile is central to its distinct effects at the molecular level. The active enantiomer of the racemic mixture Mesocarb is armesocarb ((R)-mesocarb), while the (S)-enantiomer is considered largely inactive. wikipedia.org

Investigation of Allosteric Modulatory Mechanisms at DAT

The atypical nature of Mesocarb stems from its function as a negative allosteric modulator of the DAT. wikipedia.orgwikipedia.org Instead of competing directly with dopamine at the primary binding site (the orthosteric site), Mesocarb interacts with a different location on the transporter. nih.gov Research has identified this as a novel allosteric site, termed the A2 site, located in the extracellular vestibule of the human dopamine transporter (hDAT). nih.govresearchgate.net By binding to this allosteric site, Mesocarb modulates the transporter's function without directly blocking the substrate-binding pocket. nih.gov

Non-competitive Inhibition Dynamics at DAT

Mesocarb's binding to the allosteric site results in non-competitive inhibition of dopamine transport. wikipedia.orgwikipedia.orgresearchgate.net In non-competitive inhibition, the inhibitor reduces the maximum rate of transport (Vmax) without affecting the substrate's binding affinity (Km). wikipedia.orgnih.govlibretexts.org This is because the inhibitor does not prevent the substrate (dopamine) from binding to the transporter but hinders the subsequent translocation process. wikipedia.org Functional dopamine uptake studies have confirmed this mechanism, showing that Mesocarb significantly reduces the Vmax of dopamine transport in a dose-dependent manner, while the Km value remains statistically unchanged. researchgate.net This dynamic is a direct consequence of its allosteric binding and is a key differentiator from competitive inhibitors which increase the apparent Km. nih.gov

Norepinephrine (B1679862) Transporter (NET) and Serotonin (B10506) Transporter (SERT) Interaction Research

While Mesocarb's primary target is the DAT, its interaction with other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), has also been investigated to determine its selectivity.

Comparative Affinity and Potency Studies

Comparative studies demonstrate that Mesocarb has a significantly higher selectivity and potency for DAT over both NET and SERT. wikipedia.org In vitro assays on human monoamine transporters have quantified these differences in both affinity (Ki) and inhibitory potency (IC50). The affinity for DAT is substantially higher than for NET and SERT. wikipedia.org Similarly, its potency in inhibiting dopamine uptake is markedly greater than its ability to inhibit norepinephrine or serotonin uptake. wikipedia.orgresearchgate.net

Table 1: Comparative Affinity (Ki) of Mesocarb at Human Monoamine Transporters

Transporter Ki (nM) Fold Difference from DAT
Dopamine Transporter (DAT) 8.3 1-fold
Norepinephrine Transporter (NET) 1,500 181-fold lower affinity
Serotonin Transporter (SERT) >10,000 >1,205-fold lower affinity

Data sourced from in vitro studies. wikipedia.org

Table 2: Comparative Inhibitory Potency (IC50) of Mesocarb at Human Monoamine Transporters

Transporter IC50 (μM) Fold Difference from DAT
Dopamine Transporter (DAT) 0.49 ± 0.14 1-fold
Norepinephrine Transporter (NET) 34.9 ± 14.08 71-fold lower potency
Serotonin Transporter (SERT) 494.9 ± 17.00 1,010-fold lower potency

Data sourced from in vitro studies on transiently transfected COS-7 cells. wikipedia.orgresearchgate.net

Neurotransmitter Release Modulation Studies (e.g., Dopamine, Norepinephrine)

A critical aspect of a psychostimulant's mechanism is its ability to induce the release of neurotransmitters, a process known as efflux. wikipedia.org Studies on Mesocarb reveal a profile that is distinct from classic releasing agents like amphetamine. wikipedia.org Research indicates that Mesocarb acts as a selective inhibitor of dopamine uptake without the significant dopamine-releasing properties characteristic of amphetamine. wikipedia.orgnih.gov While some sources suggest it can induce the release of dopamine and norepinephrine, more detailed in vitro studies have shown that, unlike D-amphetamine, Mesocarb does not cause dopamine release from rat synaptosomes. patsnap.comresearchgate.net Its primary mechanism for increasing synaptic dopamine and norepinephrine concentrations is the blockade of their respective transporters, thereby modulating neurotransmitter levels by preventing reuptake rather than actively expelling them from the presynaptic neuron. wikipedia.orgpatsnap.com

Intracellular Signaling Pathways Research Initiated by Mesocarb (e.g., in vitro cellular models)

Mesocarb, also known as Sydnocarb, is a psychostimulant that functions as a highly selective, non-competitive allosteric modulator of the human dopamine transporter (DAT). wikipedia.orgnih.gov Its primary mechanism of action—the inhibition of dopamine reuptake from the synaptic cleft—is the critical first step that initiates a series of intracellular signaling events. plos.orgncats.io By binding to the DAT, Mesocarb effectively increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing the activation of postsynaptic and presynaptic dopamine receptors. plos.org The subsequent intracellular signaling cascades are a direct consequence of the interaction of dopamine with its G-protein-coupled receptors (GPCRs), principally the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. Research using various in vitro cellular models to study dopamine receptor signaling provides a framework for understanding the molecular events triggered by Mesocarb's pharmacological action.

The selectivity of Mesocarb for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile, as demonstrated by its binding affinity (Ki) and inhibitory potency (IC₅₀) values from in vitro assays. wikipedia.orgnih.gov

Table 1: In Vitro Inhibitory Activity of Mesocarb at Human Monoamine Transporters This interactive table summarizes the potency and affinity of Mesocarb for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency and affinity.

Transporter Parameter Value Selectivity Ratio (vs. DAT) Reference
DAT Kᵢ (affinity) 8.3 nM - wikipedia.org
NET Kᵢ (affinity) 1,500 nM 181-fold lower affinity wikipedia.org
SERT Kᵢ (affinity) >10,000 nM >1,205-fold lower affinity wikipedia.org
DAT IC₅₀ (potency) 0.49 µM - wikipedia.orgnih.gov
NET IC₅₀ (potency) 34.9 µM 71-fold less potent wikipedia.orgnih.gov
SERT IC₅₀ (potency) 494.9 µM 1,010-fold less potent wikipedia.orgnih.gov

Examination of Downstream Molecular Cascades

The downstream molecular cascades initiated by Mesocarb begin with the stimulation of dopamine receptors. These receptors are coupled to distinct intracellular signaling pathways that regulate neuronal function through a series of enzymatic activations and second messenger production.

D1-Like Receptor-Mediated Signaling: Activation of D1-like receptors (D1 and D5) by elevated synaptic dopamine leads to the stimulation of the Gs/olf family of G-proteins. This activation triggers the effector enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The rise in intracellular cAMP serves as a crucial second messenger, leading to the activation of Protein Kinase A (PKA). nih.gov PKA is a serine/threonine kinase that phosphorylates a multitude of downstream protein targets within the cell. nih.govresearchgate.net

A primary target of PKA is the cAMP Response Element-Binding protein (CREB), a transcription factor. nih.govnih.gov Upon phosphorylation by PKA at the Serine-133 residue, CREB can recruit transcriptional co-activators, bind to specific DNA sequences known as cAMP Response Elements (CRE) in the promoter regions of genes, and initiate gene transcription. nih.gov This pathway is fundamental for long-term changes in neuronal function.

D2-Like Receptor-Mediated Signaling: Conversely, stimulation of D2-like receptors (D2, D3, D4) activates the Gi/o family of G-proteins. This has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cAMP production and a subsequent reduction in PKA activity. This pathway acts to counterbalance the signaling from D1-like receptors.

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways: The intracellular signaling initiated by dopamine receptor activation is not linear and involves significant crosstalk between pathways. The cAMP/PKA pathway can intersect with the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. researchgate.net Studies have shown that PKA activation can, in some cellular contexts, lead to the activation of the Raf-MEK-ERK signaling module. nih.govresearchgate.net Activated ERK can also translocate to the nucleus and phosphorylate transcription factors, including CREB, thereby providing an alternative or parallel route to PKA for regulating gene expression. researchgate.netcreative-diagnostics.com The ERK pathway is a central regulator of cellular processes such as proliferation, differentiation, and survival. ijbs.comnih.gov

Furthermore, signaling through other kinases, such as Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase (CaMK), can be modulated by dopamine receptor activity and ion flux changes associated with transporter function. wikipedia.orgwikipedia.orgwikidoc.org For instance, certain transporter substrates can influence intracellular Ca²⁺ levels, which may activate CaMKII, a kinase that can also phosphorylate the DAT and other cellular targets. wikipedia.orgwikidoc.org

The following table outlines the principal steps in the intracellular cascades initiated by the Mesocarb-induced increase in synaptic dopamine.

Table 2: Conceptual Overview of Downstream Signaling Cascades Initiated by Dopamine Receptor Activation This interactive table outlines the key molecular players in the signaling pathways activated subsequent to the primary action of Mesocarb.

Step D1-Like Pathway (Stimulatory) D2-Like Pathway (Inhibitory) Key Cellular Functions
Initiator Increased synaptic Dopamine Increased synaptic Dopamine Neuronal communication
Receptor D1, D5 D2, D3, D4 Signal reception
G-Protein Gs/olf Gi/o Signal transduction
Effector Enzyme Adenylyl Cyclase (Activated) Adenylyl Cyclase (Inhibited) Second messenger production
Second Messenger cAMP (Increased) cAMP (Decreased) Signal amplification
Primary Kinase Protein Kinase A (PKA) (Activated) Protein Kinase A (PKA) (Inhibited) Protein phosphorylation
Crosstalk Pathway MAPK/ERK Pathway (Can be activated) - Regulation of cell growth, survival
Transcription Factor CREB (Phosphorylated/Activated) - Regulation of gene expression

Preclinical Neurobiological and Behavioral Research in Animal Models

Psychomotor Stimulant Effects and Locomotor Activity Studies

Mesocarb consistently demonstrates psychomotor stimulant effects in animal models, primarily characterized by increased locomotor activity. federalregister.govgoogleapis.com Studies in rodents, such as rats and mice, have shown that administration of mesocarb leads to a dose-dependent increase in movement. meliordiscovery.com This effect is a hallmark of psychostimulant drugs and is often used as a primary indicator of their central nervous system activity. meliordiscovery.comnih.gov The increase in locomotor activity is attributed to the drug's influence on dopaminergic systems in the brain. meliordiscovery.com

Research has indicated that while mesocarb increases locomotion, its effects on stereotyped behaviors—repetitive, unvarying actions—may differ from those of other stimulants like d-amphetamine, cocaine, and apomorphine. nih.gov This suggests that while all these substances act as psychostimulants, the qualitative nature of the behaviors they induce can be distinct, potentially reflecting different underlying neurochemical mechanisms. nih.gov The locomotor stimulant effects of many psychostimulants are linked to the dopamine (B1211576) system, and repeated administration can lead to sensitization, where the locomotor response to the drug increases over time. meliordiscovery.com

Reinforcement and Reward Circuitry Research in Animal Models

The reinforcing properties of mesocarb, which are indicative of its potential for abuse, have been investigated using self-administration paradigms in animal models. federalregister.gov In these studies, animals, such as mice and monkeys, learn to perform a specific action to receive a dose of the drug. federalregister.gov Research has shown that mesocarb is readily self-administered, suggesting it has reinforcing effects. federalregister.gov

The brain's reward system, particularly the mesolimbic dopamine pathway which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is central to the reinforcing effects of psychostimulants. wikipedia.orgnih.govcogbites.orguw.edu These drugs typically increase dopamine levels in this circuit, which is associated with feelings of pleasure and motivation, thereby reinforcing the drug-taking behavior. wikipedia.orgnih.govcogbites.org Mesocarb's action as a dopamine reuptake inhibitor is believed to be the primary mechanism behind its reinforcing effects, similar to other stimulants. federalregister.govwikipedia.org Although considered to have abuse potential, some studies suggest that the euphoric effects of mesocarb may be less pronounced than those of amphetamine. nih.gov

Modulation of Cognitive Functions in Preclinical Paradigms (e.g., wakefulness-promoting effects)

Preclinical studies have demonstrated that mesocarb possesses wakefulness-promoting effects. meliorpharmaceuticals.comwikipedia.org In animal models, administration of mesocarb has been shown to increase the time spent awake and reduce the duration of both slow-wave and REM sleep. meliorpharmaceuticals.com This effect is consistent with its stimulant properties and its ability to increase the activity of wakefulness-promoting neurotransmitter systems in the brain.

The modulation of cognitive functions by psychostimulants is a complex area of research. nih.govresearchgate.netnih.gov While stimulants can enhance certain aspects of cognition, such as attention and wakefulness, their effects on other cognitive domains can be varied. nih.gov The cognitive-enhancing effects of drugs are often studied in rodents using various behavioral paradigms that assess learning and memory. researchgate.net Mesocarb's ability to promote wakefulness suggests a potential role in modulating cognitive processes related to arousal and attention. meliorpharmaceuticals.comwikipedia.org

Neurochemical Dynamics and Turnover Investigations in Animal Brain Regions

Mesocarb's primary neurochemical action is the inhibition of the dopamine transporter (DAT). wikipedia.orgnih.gov This action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. wikipedia.orgnih.gov In vitro studies have shown that mesocarb is a highly selective inhibitor of DAT, with significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). wikipedia.org Specifically, its affinity for DAT is approximately 181-fold higher than for NET and over 1,205-fold higher than for SERT. wikipedia.org

More recent research has revealed that mesocarb acts as a non-competitive, allosteric modulator of DAT, which distinguishes it from traditional dopamine reuptake inhibitors like cocaine. wikipedia.orgnih.govwikipedia.org This unique mechanism of action may contribute to its distinct behavioral profile. wikipedia.orgwikipedia.org Studies investigating dopamine turnover in different brain regions have shown that the rate of dopamine metabolism can vary significantly. nih.gov For instance, the prefrontal cortex exhibits a much faster dopamine turnover rate compared to the striatum and olfactory tubercle. nih.gov The administration of a psychostimulant like mesocarb would be expected to alter these neurochemical dynamics, leading to a sustained increase in synaptic dopamine. nih.govnih.govfrontiersin.org

Comparative Behavioral Pharmacology with Other Psychostimulants (e.g., Amphetamine, Methamphetamine, Cocaine)

Comparative studies in animal models have been instrumental in characterizing the unique behavioral profile of mesocarb relative to other well-known psychostimulants.

Discriminative Stimulus Effects

Drug discrimination is a behavioral paradigm used to assess the subjective effects of drugs in animals. nih.govnih.govwikipedia.orgmeliordiscovery.com In this procedure, animals are trained to recognize the internal cues produced by a specific drug and to respond accordingly to receive a reward. meliordiscovery.com Studies have shown that mesocarb can fully substitute for the discriminative stimulus effects of amphetamine and methamphetamine in animal models, although it is less potent. federalregister.gov This indicates that at certain doses, the subjective effects of mesocarb are perceived by animals as being similar to those of amphetamine and methamphetamine. federalregister.gov

One study in rats trained to discriminate amphetamine from saline showed that mesocarb (referred to as MLR-1017) produced partial generalization to the amphetamine cue. meliordiscovery.com This suggests that while there are similarities in their subjective effects, there may also be distinguishing features. The potency of a drug in locomotor stimulant assays is often predictive of its potency in substituting for the discriminative stimulus effects of other psychostimulants. nih.gov

Table 1: Comparative Discriminative Stimulus Effects of Mesocarb

Training Drug Test Drug Species Outcome
Amphetamine Mesocarb Rats, Monkeys Full substitution at higher doses federalregister.gov
Methamphetamine Mesocarb Rats, Monkeys Full substitution at higher doses federalregister.gov

Investigation of Mesocarb's Effects in Specific Disease Models (e.g., antiparkinsonian activity in animal models)

Mesocarb has shown significant therapeutic potential in animal models of Parkinson's disease. meliorpharmaceuticals.comwikipedia.org Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits. nih.gov Animal models of Parkinson's disease are often created by inducing dopaminergic neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) or MPTP. nih.gov

In a rat model of Parkinson's disease using 6-OHDA lesions, mesocarb, particularly when administered in combination with levodopa (B1675098) (L-DOPA), has been shown to improve motor function beyond what L-DOPA alone can achieve. meliorpharmaceuticals.com Furthermore, mesocarb has demonstrated the ability to reduce levodopa-induced dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. meliorpharmaceuticals.commeliorpharmaceuticals.com Its greater antiparkinsonian activity compared to other dopamine reuptake inhibitors in animal models is thought to be related to its unique action as an allosteric modulator of the dopamine transporter. wikipedia.orgwikipedia.org The active enantiomer of mesocarb, armesocarb, has shown greater therapeutic potency than the racemic mixture in these models. wikipedia.org

Table 2: Summary of Mesocarb's Effects in a Rat Model of Parkinson's Disease

Model Treatment Observed Effect
6-OHDA-lesioned rat Mesocarb + Levodopa Improved motor function (functional stepping) meliorpharmaceuticals.com
Parkinsonian animal models Mesocarb Reduction of levodopa-induced dyskinesia meliorpharmaceuticals.com

Metabolic Characterization and Enzyme Interaction Research in Non Human Systems and in Vitro Models

In Vitro Metabolic Profiling using Hepatic Enzymes (e.g., Human Liver Microsomes, Recombinant Enzymes)

In vitro metabolic studies are fundamental to characterizing the biotransformation of xenobiotics like mesocarb. These studies primarily utilize subcellular fractions of the liver, such as human liver microsomes (HLMs) and S9 fractions, as well as recombinant enzymes, to predict the metabolic fate of a compound in the body. nih.govnih.gov

Human liver microsomes are a widely used model as they contain a rich complement of Phase I and Phase II metabolic enzymes. nih.govfrontiersin.org The Phase I enzymes include the crucial Cytochrome P450 (CYP) superfamily, which is responsible for the majority of oxidative metabolism of drugs. nih.govnih.govnih.gov Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), are also present and catalyze conjugation reactions. nih.govbioivt.com The use of HLMs allows for the identification of primary metabolites and provides insights into the clearance pathways of a drug. nih.govnih.gov For more comprehensive metabolic profiling, liver S9 fractions are employed. These fractions contain both the microsomal enzymes and the cytosolic enzymes, such as sulfotransferases and glutathione (B108866) transferases, offering a more complete picture of metabolic possibilities. nih.gov

To identify the specific enzymes responsible for a particular metabolic conversion, recombinant enzymes are used. nih.govadmescope.com These are individual human CYP enzymes expressed in systems like bacteria or insect cells. admescope.comnih.gov By incubating the drug with a panel of these specific recombinant CYP isoforms, researchers can pinpoint which enzyme or enzymes are responsible for the formation of each metabolite. nih.govjwatch.org This approach is critical for predicting drug-drug interactions, where one drug might inhibit or induce the activity of a specific CYP enzyme, thereby affecting the metabolism of a co-administered drug. patsnap.comwikipedia.org For mesocarb, such in vitro systems have been instrumental in establishing that its metabolism proceeds primarily through oxidative pathways.

Identification and Structural Elucidation of Metabolites (e.g., Hydroxylated, Conjugated Forms)

The biotransformation of mesocarb results in a variety of metabolites, which have been extensively studied to understand its metabolic fate. The primary metabolic pathway is hydroxylation, leading to the formation of mono-, di-, and trihydroxylated metabolites. wikipedia.orgmdpi.comcapes.gov.br Research has identified p-hydroxymesocarb (B566049) as the most predominant hydroxylated form found in human urine. wikipedia.orgwikipedia.orgmedsafe.govt.nz

Following Phase I hydroxylation, these metabolites can undergo Phase II conjugation reactions. Studies have confirmed that the hydroxylated forms of mesocarb are further conjugated with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion. wikipedia.orgmedsafe.govt.nzmdpi.comdynamed.com In total, up to 19 different metabolites of mesocarb have been identified in human urine, encompassing both free and conjugated forms. patsnap.comcapes.gov.brmedsafe.govt.nzmdpi.com

The identification and structural elucidation of these metabolites are primarily achieved using advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice. jwatch.orgmdpi.comwikipedia.org This powerful technique allows for the separation of metabolites and their definitive identification by comparing their molecular weights and fragmentation patterns (MS/MS spectra) with those of the parent drug. mdpi.comwikipedia.orgwikipedia.org The structural assignments are based on the specific mass shifts corresponding to metabolic reactions like hydroxylation (+16 amu) or glucuronidation (+176 amu). mdpi.com

Below is a table summarizing the major metabolites of mesocarb identified in research studies.

Metabolite Class Specific Metabolites Metabolic Pathway References
Parent Drug Mesocarb- patsnap.commdpi.comcapes.gov.br
Hydroxylated Metabolites p-hydroxymesocarbPhase I (Hydroxylation) wikipedia.orgwikipedia.orgmedsafe.govt.nz
Monohydroxylated isomers (various)Phase I (Hydroxylation) wikipedia.orgmdpi.comcapes.gov.br
Dihydroxylated isomers (various)Phase I (Hydroxylation) wikipedia.orgmdpi.comcapes.gov.br
Trihydroxylated isomers (various)Phase I (Hydroxylation) wikipedia.orgmdpi.comcapes.gov.br
Conjugated Metabolites p-hydroxymesocarb sulfatePhase II (Sulfation) patsnap.commedsafe.govt.nz
Glucuronide conjugates (of hydroxylated forms)Phase II (Glucuronidation) patsnap.comwikipedia.orgmedsafe.govt.nzmdpi.com
Sulfate conjugates (of hydroxylated forms)Phase II (Sulfation) patsnap.commedsafe.govt.nzmdpi.com

Investigation of Cytochrome P450 Enzyme Involvement in Mesocarb Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs, primarily catalyzing oxidative reactions. nih.govnih.govnih.gov These heme-containing monooxygenases are responsible for introducing or exposing functional groups on a substrate, such as the hydroxyl group in hydroxylation reactions, which is the main metabolic pathway for mesocarb. nih.govadmescope.comwikipedia.org The activity of CYP enzymes is a critical determinant of a drug's pharmacokinetic profile and its potential for drug-drug interactions. drugbank.comiiab.me

The principal metabolic transformation of mesocarb is hydroxylation, a reaction type characteristically catalyzed by CYP enzymes. wikipedia.org While comprehensive studies using a full panel of recombinant human CYP isoforms to definitively profile mesocarb's metabolism are not widely published, available evidence points towards the involvement of specific enzymes. Research indicates that medications known to affect the CYP2D6 enzyme system can influence the metabolism of mesocarb. mdpi.com CYP2D6 is a key enzyme responsible for the metabolism of approximately 25% of clinically used drugs, including many psychotropic agents. nih.gov Furthermore, a review of the metabolism of N-alkylated amphetamine derivatives, a class that includes mesocarb, specifically highlighted the role of CYP2D6. medsafe.govt.nzmdpi.com

Comparative Metabolic Pathways Across Different Research Models

Comparing the metabolic pathways of a compound across different species is a crucial step in preclinical development, helping to ensure that the animal models used are relevant to human metabolism. In the case of mesocarb, metabolic studies have been conducted in various models, including humans, horses, and rats, revealing both similarities and notable differences.

The primary metabolic route in all these species is hydroxylation followed by conjugation. jwatch.org However, the specific site of hydroxylation on the mesocarb molecule can differ. In humans, metabolic hydroxylation occurs predominantly on the phenylcarbamoyl moiety of the molecule. jwatch.orgpatsnap.comcapes.gov.br In contrast, studies in horses have shown that the main site of hydroxylation is the phenylisopropyl moiety. jwatch.orgpatsnap.comcapes.gov.br In horses, the main mono- and di-hydroxylated metabolites are almost entirely conjugated with glucuronic acid. jwatch.orgcapes.gov.br

Studies in rats also show that hydroxylation is the main metabolic pathway, similar to humans. mdpi.com Some older literature, relying on gas chromatography methods, reported amphetamine as a metabolite in rat urine. patsnap.com However, more recent investigations using the more advanced technique of mass spectrometry have demonstrated that negligible levels of amphetamine are produced during mesocarb metabolism, suggesting the earlier findings may have been an analytical artifact.

This comparative data is essential for fields such as veterinary medicine and for the selection of appropriate toxicological models. The table below summarizes the key comparative findings.

Research Model Primary Metabolic Pathway Key Findings References
Human (in vivo/in vitro) Aromatic Hydroxylation, ConjugationHydroxylation mainly on the phenylcarbamoyl moiety. p-hydroxymesocarb is a major metabolite. Extensive conjugation with sulfate and glucuronic acid. jwatch.orgpatsnap.comcapes.gov.brmedsafe.govt.nz
Horse (in vivo) Aromatic Hydroxylation, ConjugationHydroxylation mainly on the phenylisopropyl moiety. Mono- and di-hydroxylated metabolites are the main forms, almost completely glucuroconjugated. jwatch.orgpatsnap.comcapes.gov.br
Rat (in vivo/in vitro) Aromatic Hydroxylation, ConjugationHydroxylation is the main pathway. Metabolites include hydroxylated, glucuronide conjugated, and sulfate conjugated forms. mdpi.com

Advanced Analytical Methodologies for Mesocarb Research

Chromatographic Techniques for Quantification and Identification in Research Matrices

Chromatographic separation is a critical first step in the analysis of mesocarb from complex mixtures such as cell culture media, animal tissues, and reference solutions. The choice between liquid and gas chromatography is largely dictated by the physicochemical properties of mesocarb and its metabolites, particularly their polarity and thermal stability. dshs-koeln.de

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a well-established and reliable technique for the analysis of mesocarb and its polar metabolites. dshs-koeln.denih.gov Its primary advantage lies in its ability to analyze thermally labile and non-volatile compounds without the need for derivatization. nih.gov

Research studies have successfully employed HPLC for the quantification of mesocarb in various matrices. For instance, a method was developed to detect mesocarb in human urine, where an eluate with a retention time of 13.9 minutes was observed from a mesocarb tablet, exhibiting absorption maxima at 198 nm, 256 nm, and 336 nm. dshs-koeln.de In unhydrolyzed positive urine samples, a metabolite was detected at a retention time of 9.2 minutes with an identical spectral profile. dshs-koeln.de Following acid hydrolysis, another eluate with the same UV spectrum appeared at 11.20 minutes, suggesting biotransformation. dshs-koeln.de

The versatility of HPLC allows for various detection methods, with UV detection being common. dshs-koeln.de The separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). dshs-koeln.denih.gov Gradient elution is often employed to effectively separate the parent drug from its various hydroxylated and conjugated metabolites. nih.gov

Key Findings from HPLC-based Mesocarb Research:

Separation of Metabolites: HPLC can distinguish between the parent mesocarb compound and its various metabolites, including hydroxylated and conjugated forms. nih.govdshs-koeln.de

Matrix Versatility: The technique has been successfully applied to analyze mesocarb in complex biological matrices like urine and plasma. oup.comnih.gov

Quantitative Analysis: HPLC with appropriate detectors allows for the quantitative determination of mesocarb and its metabolites, which is crucial for pharmacokinetic studies. nih.gov

Interactive Data Table: HPLC Methods for Mesocarb Analysis
MatrixColumnMobile PhaseDetectionKey FindingCitation
Human UrineNot SpecifiedNot SpecifiedUV (198, 256, 336 nm)Detection of mesocarb and a metabolite with distinct retention times. dshs-koeln.de
Human UrineZorbax SB-C18Methanol/0.2 mM ammonium (B1175870) acetate (B1210297)ESI-ion trap MSSeparation of parent drug and seven metabolites. nih.gov
Rat Urine and PlasmaNot SpecifiedNot SpecifiedDAD and Thermospray LC-MSAnalysis of 2-hydroxymesocarb (B12760078) and 4-methyl-2-hydroxymesocarb. nih.gov

Gas Chromatography (GC) Methods and Challenges (e.g., Thermal Instability, Pyrolysis)

Gas Chromatography (GC) presents significant challenges for the analysis of mesocarb due to the compound's inherent thermal instability. dshs-koeln.dedshs-koeln.de Direct analysis of mesocarb by GC often leads to pyrolysis, where the molecule decomposes at the high temperatures of the GC inlet and column, resulting in the formation of smaller, more volatile fragments. dshs-koeln.dedshs-koeln.dewikipedia.org This thermal degradation makes it difficult to detect the intact parent compound or its metabolites. dshs-koeln.dedshs-koeln.de

Despite these challenges, GC-based methods have been explored, often involving derivatization to improve the volatility and thermal stability of the analytes. dshs-koeln.denih.gov However, even with derivatization, pyrolysis can still occur. dshs-koeln.de For instance, studies have reported the detection of a pyrolysis product of mesocarb in both hydrolyzed and unhydrolyzed urine samples using GC-Mass Spectrometry (GC-MS). dshs-koeln.de

The primary pyrolysis product of mesocarb and its p-hydroxy metabolite is a common fragment, which can be detected by GC-MS. dshs-koeln.de Research has shown that depending on the derivatizing agent used (e.g., trifluoroacylation, trimethylsilylation, methylation), different intermediates of mesocarb pyrolysis can be identified, some of which retain an intact sydnonimine ring. nih.gov

Challenges in GC Analysis of Mesocarb:

Thermal Lability: Mesocarb and its metabolites are prone to degradation at the high temperatures required for GC analysis. dshs-koeln.denih.govdshs-koeln.de

Pyrolysis: The compound readily undergoes thermal decomposition, leading to the formation of fragments instead of the intact molecule. dshs-koeln.dewikipedia.org

Derivatization Complexity: While derivatization can be employed, it adds complexity to the sample preparation and may not completely prevent pyrolysis. dshs-koeln.denih.gov

Mass Spectrometry (MS) Applications in Mesocarb Research

Mass Spectrometry (MS) is an indispensable tool in mesocarb research, providing high sensitivity and specificity for the detection and structural characterization of the parent compound and its metabolites. dshs-koeln.deresearchgate.net When coupled with chromatographic separation techniques, it offers a powerful platform for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for mesocarb analysis. researchgate.netdshs-koeln.de This technique overcomes the thermal instability issues associated with GC and provides excellent sensitivity and selectivity for quantifying mesocarb and its metabolites in complex biological matrices like plasma and urine. oup.comnih.gov

LC-MS/MS methods for mesocarb are typically developed and validated for several key parameters, including linearity, sensitivity (limit of detection and quantification), selectivity, precision, accuracy, and stability. oup.comnih.govpharmanueva.comnih.govmdpi.com For example, a validated LC-ESI-ion trap MS method for the determination of mesocarb in human plasma and urine demonstrated linearity over specific concentration ranges (0.6 to 67 ng/mL in plasma and 0.05 to 5 ng/mL in urine). oup.comnih.gov The mean recoveries from plasma were 49.2% and 57.4% for concentrations of 33.0 and 66.0 ng/mL, respectively, while recoveries from urine were 76.9% and 81.4% for concentrations of 1 and 2 ng/mL. oup.comnih.gov

These methods have been instrumental in identifying numerous mesocarb metabolites, including mono-, di-, and trihydroxylated derivatives, as well as their sulfate (B86663) and glucuronide conjugates. nih.gov In one study, ten metabolites were detected in human urine, with seven being identified for the first time using an LC-ESI-ion trap MS system. oup.com

Interactive Data Table: Validation Parameters of an LC-MS/MS Method for Mesocarb
ParameterMatrixValue/RangeCitation
Linearity (r²)Plasma> 0.9969 (0.6-67 ng/mL) oup.comnih.gov
Linearity (r²)Urine> 0.9969 (0.05-5 ng/mL) oup.comnih.gov
Mean RecoveryPlasma49.2% (at 33.0 ng/mL), 57.4% (at 66.0 ng/mL) oup.comnih.gov
Mean RecoveryUrine76.9% (at 1 ng/mL), 81.4% (at 2 ng/mL) oup.comnih.gov
Intra- and Inter-assay Precision (Plasma)Plasma< 6.2% oup.comnih.gov
Intra- and Inter-assay Precision (Urine)Urine< 14.1% oup.comnih.gov
Limit of Detection (LOD) for p-hydroxymesocarb (B566049)Urine0.1 ng/mL nih.gov
Limit of Detection (LOD) for p-hydroxymesocarb sulfateUrine0.5 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The development of GC-MS methods for mesocarb is primarily focused on overcoming the challenge of its thermal lability. dshs-koeln.dedshs-koeln.de As direct analysis is problematic, methods often involve derivatization to create more stable and volatile compounds suitable for GC separation. nih.gov

Research has explored various derivatization strategies. For example, trifluoroacylation has been used, leading to the identification of N-trifluoroacylated sydnophen, a derivative where the exocyclic nitrogen atom of the sydnonimine ring is modified. nih.gov Similarly, trimethylsilylation has been shown to produce a C-trimethylsilylated sydnophen. nih.gov These derivatized products are essentially intermediates of mesocarb pyrolysis that retain the core sydnonimine structure. nih.gov

Despite these approaches, the primary application of GC-MS in mesocarb analysis has been the identification of its pyrolysis products. dshs-koeln.dedshs-koeln.de A common pyrolysis product is often detected, which corresponds to a fragment of the original molecule. dshs-koeln.de While this does not allow for the analysis of the intact drug, it can serve as an indicator of mesocarb's presence. dshs-koeln.de

Ion Trap Mass Spectrometry for Metabolite Characterization

Ion trap mass spectrometers, particularly when coupled with liquid chromatography, are powerful tools for the structural characterization of mesocarb metabolites. nih.govnih.gov The ability of ion traps to perform multiple stages of fragmentation (MSn) provides detailed structural information that is crucial for identifying unknown metabolites. oup.comresearchgate.net

In mesocarb research, LC-MS/MS and LC-MS³ experiments have been employed to elucidate the structures of various metabolites. oup.com By fragmenting the protonated molecular ions of potential metabolites and comparing the fragmentation patterns to that of the parent drug, researchers can deduce the sites of metabolic modification, such as hydroxylation. oup.comdshs-koeln.de For instance, net changes of +16, +32, and +48 Da in the molecular ions of metabolites are indicative of the addition of one, two, or three oxygen atoms, respectively. oup.com

This technique has been instrumental in identifying a wide array of mesocarb metabolites in human urine, including isomers of hydroxymesocarb, dihydroxymesocarb, and trihydroxymesocarb. nih.gov The fragmentation data from ion trap MS provides the necessary evidence to propose the structures of these novel metabolites. oup.comdshs-koeln.de

Development and Characterization of Mesocarb and Metabolite Reference Standards

The foundation of rigorous analytical research into mesocarb lies in the availability of well-characterized reference standards for both the parent compound and its metabolites. wada-ama.org Since many mesocarb metabolites are not commercially available, their synthesis and subsequent characterization are crucial steps for enabling reliable identification and quantification in biological matrices. wada-ama.orgdshs-koeln.de This is particularly important in fields such as doping control, where legally defensible data are paramount. wada-ama.orgdshs-koeln.dewada-ama.org

The synthesis of mesocarb and its hydroxylated metabolites often involves multi-step chemical processes. dshs-koeln.de A common strategy for creating hydroxylated metabolites begins with a precursor like methoxyphenylacetone, which undergoes a series of reactions including the addition of potassium cyanide and formaldehyde (B43269), followed by nitrosation and cyclization to form the sydnone (B8496669) imine ring structure. dshs-koeln.de The final step typically involves the reaction of the sydnone imine with an appropriate aryl isocyanate to yield the N-exocarbamoyl derivative. dshs-koeln.de Demethylation of the hydroxyl groups is then performed to produce the final metabolite products. dshs-koeln.de

Once synthesized, these reference standards undergo a comprehensive characterization process to confirm their chemical structures and assess their purity. dshs-koeln.de A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the precise molecular structure of the synthesized compounds, ensuring the correct placement of atoms and functional groups. dshs-koeln.de

Fourier-Transform Infrared (FTIR) Spectrometry: FTIR provides information about the functional groups present in the molecule, serving as a complementary technique to NMR for structural confirmation. dshs-koeln.de

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are vital for determining the molecular weight of the compounds and for studying their fragmentation patterns. dshs-koeln.denih.govresearchgate.net This fragmentation data is invaluable for the identification of metabolites in complex samples like urine. nih.govresearchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used to purify the synthesized compounds and to determine their purity. dshs-koeln.denih.gov Purity levels for synthesized mesocarb metabolites have been reported to range from 92.0% to 99.6%. dshs-koeln.de

A significant focus of this research has been the synthesis of various hydroxylated metabolites, as these are the primary products of mesocarb biotransformation in the body. dshs-koeln.denih.govresearchgate.net Studies have successfully synthesized and characterized several mono-, di-, and trihydroxylated regioisomeric metabolites of mesocarb. dshs-koeln.de The most prevalent metabolite identified in human urine is p-hydroxymesocarb. wada-ama.orgdshs-koeln.deresearchgate.net The availability of a fully characterized reference standard for p-hydroxymesocarb is therefore essential for the development of sensitive and specific analytical methods for doping control. wada-ama.orgdshs-koeln.deresearchgate.net

The table below summarizes the key analytical techniques used in the characterization of mesocarb and its metabolite reference standards.

Analytical TechniquePurpose in Characterization
¹H and ¹³C NMR SpectroscopyElucidation of detailed molecular structure. dshs-koeln.de
FTIR SpectrometryConfirmation of functional groups. dshs-koeln.de
LC-MS, LC-MS/MSDetermination of molecular weight and fragmentation patterns for structural identification. dshs-koeln.denih.govresearchgate.net
HPLC, UPLCPurification and assessment of compound purity. dshs-koeln.denih.gov

The development and thorough characterization of these reference materials are indispensable for advancing research, ensuring the accuracy of analytical methods, and providing the necessary quality assurance for applications such as anti-doping analysis. wada-ama.orgdshs-koeln.dewada-ama.org

Preparation and Standardization of Mesocarb Research Solutions (e.g., 1 mg/mL in Methanol)

The preparation of accurate and stable standardized solutions of mesocarb is a critical prerequisite for quantitative analysis in various research settings. A common stock solution concentration used in analytical laboratories is 1 mg/mL in methanol. rsc.orgresearchgate.netrsc.org Methanol is a suitable solvent due to mesocarb's slight solubility in it and its compatibility with common analytical instrumentation like HPLC and LC-MS. rsc.orglgcstandards.com

The preparation process begins with the precise weighing of the mesocarb reference standard. For instance, to prepare a 1 mg/mL stock solution, 1 mg of the reference material is accurately weighed and dissolved in a volumetric flask with methanol up to the final volume (e.g., 1 mL or 10 mL for a 0.1 mg/mL solution). researchgate.net

Once prepared, these stock solutions serve as the basis for creating working solutions and calibration standards at lower concentrations through serial dilution with the same solvent or an appropriate matrix. researchgate.netoup.com For example, a 1 mg/mL stock solution can be diluted to prepare working solutions of 100 ng/mL or 1 ng/mL for the preparation of calibration and quality control samples for plasma or urine analysis. oup.com

The standardization of these research solutions is crucial to ensure the accuracy and reliability of experimental results. This involves several quality control measures:

Purity Confirmation: The purity of the reference standard used is a key factor. Certificates of Analysis for commercial reference standards provide purity data, which is often determined by a combination of analytical techniques. lgcstandards.com

Calibration Curve Linearity: The prepared standards are used to generate calibration curves, typically by plotting the instrument response against the concentration of the analyte. The linearity of this curve, indicated by a high correlation coefficient (r² > 0.99), confirms the accuracy of the dilutions and the suitability of the analytical method over a specific concentration range. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The standardized solutions are used to determine the LOD (the lowest concentration that can be reliably detected) and the LOQ (the lowest concentration that can be accurately and precisely measured). oup.com For mesocarb, LODs as low as 0.5 and 0.1 ng/mL have been reported for its metabolites in urine. nih.gov

Recovery Studies: The efficiency of extraction methods used to isolate mesocarb from biological matrices is assessed using the standardized solutions. This is done by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. bioline.org.br

The table below outlines the key steps and considerations in the preparation and standardization of a 1 mg/mL mesocarb solution in methanol.

Step/ParameterDescriptionResearch Finding/Example
Solvent Selection Methanol is a common choice due to its solvent properties and compatibility with analytical systems. rsc.orglgcstandards.comMesocarb is slightly soluble in methanol. lgcstandards.com Stock solutions for various analytical methods are frequently prepared in methanol. rsc.orgrsc.orgoup.com
Preparation Accurate weighing of the reference standard and dissolution in a precise volume of methanol.To create a 0.1 mg/mL standard stock solution, 1 mg of the compound is dissolved in 10 mL of 100% methanol. researchgate.net
Standardization Verification of concentration and suitability for the intended analytical method.Performed by assessing the linearity of calibration curves, with r² values typically exceeding 0.99. oup.com
Storage Stock solutions are typically stored at low temperatures to ensure stability.Storage at -18°C or -20°C is common practice for mesocarb standard solutions. lgcstandards.comoup.com
Application Used to prepare calibration standards and quality control samples for quantitative analysis.Working solutions of 100 ng/mL and 1 ng/mL are created from stock solutions for spiking into plasma and urine samples. oup.com

By adhering to these rigorous preparation and standardization protocols, researchers can ensure the quality and integrity of their analytical data in mesocarb-related studies.

Ligand Receptor Binding Kinetics and Computational Studies of Mesocarb

Dissociation and Association Rate Studies with DAT

Kinetic studies have quantified the binding affinity and inhibitory potency of mesocarb at the human dopamine (B1211576) transporter (DAT). While specific dissociation (k_off) and association (k_on) rates are not extensively reported in the public literature, affinity constants (K_i) and half-maximal inhibitory concentrations (IC_50) provide critical insights into the ligand-receptor interaction.

Mesocarb demonstrates a high affinity for the human DAT, with a reported K_i value of 8.3 nM. wikipedia.orgresearchgate.net In functional assays, it inhibits dopamine uptake with an IC_50 value of 0.49 ± 0.14 μM. wikipedia.orgresearchgate.net For comparison, its potency at the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) is significantly lower, highlighting its selectivity for DAT. wikipedia.orgresearchgate.net The reported IC_50 value for NET is 34.9 ± 14.08 μM and for SERT is 494.9 ± 17.00 μM. wikipedia.orgresearchgate.net This demonstrates that mesocarb is approximately 71-fold more selective for DAT over NET and over 1,000-fold more selective for DAT over SERT. wikipedia.org

These values indicate a strong and selective interaction with the dopamine transporter, which is the primary molecular target for its pharmacological activity. biorxiv.orgfederalregister.gov The nature of its binding is further characterized as non-competitive, suggesting that it does not directly compete with dopamine for the primary binding site (the orthosteric site). nih.govwikipedia.org

TransporterParameterValueSource
Human Dopamine Transporter (hDAT)Affinity (Ki)8.3 ± 0.7 nM researchgate.net
Human Dopamine Transporter (hDAT)Inhibitory Potency (IC50)0.49 ± 0.14 µM wikipedia.orgresearchgate.net
Human Norepinephrine Transporter (hNET)Inhibitory Potency (IC50)34.9 ± 14.09 µM researchgate.net
Human Serotonin Transporter (hSERT)Inhibitory Potency (IC50)494.87 ± 17.00 µM researchgate.net

Molecular Dynamics Simulations of Mesocarb-DAT Interactions

Molecular dynamics (MD) simulations have been employed to investigate the interaction between mesocarb and the human dopamine transporter (DAT) at an atomic level. nih.gov These computational experiments provide a dynamic view of how the ligand binds to and modulates the transporter's function.

In a notable study, MD simulations were performed using the NAMD package with a system comprising a DAT protein embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid membrane, solvated with water and ions, totaling approximately 131,000 atoms. nih.gov The simulations were initiated by placing a mesocarb molecule near the extracellular vestibule of the outward-facing open (OFo) conformation of DAT. nih.gov

The simulations revealed that mesocarb does not bind to the central, orthosteric site where dopamine and typical inhibitors like cocaine bind. nih.gov Instead, it settles into a novel allosteric site located in the extracellular vestibule of the transporter. nih.gov The simulations identified multiple stable binding poses for mesocarb within this allosteric pocket. nih.gov Analysis of the simulation trajectories showed specific amino acid residues that form contacts with the mesocarb molecule, defining the molecular determinants of this allosteric interaction. nih.gov These computational predictions were subsequently supported by biochemical experiments. nih.gov

Structure-Kinetic Relationship (SKR) Analysis

The unique kinetic profile of mesocarb as a non-competitive, allosteric modulator of DAT is intrinsically linked to its chemical structure. nih.govwikipedia.org Structure-kinetic relationship (SKR) analysis for mesocarb focuses on how its distinct molecular architecture dictates its binding mechanism, differentiating it from classic DAT inhibitors.

Mesocarb's structure contains an amphetamine scaffold, but it is uniquely modified at the amine group with a phenylcarbamoyl sydnone (B8496669) imine moiety. wikipedia.org This modification is critical to its mechanism of action. While typical inhibitors like cocaine are competitive antagonists that stabilize the transporter in an outward-facing conformation, mesocarb's structure allows it to bind to a different, allosteric site. nih.govbiorxiv.org

This allosteric binding does not prevent dopamine from accessing the primary binding site but instead modulates the transporter's conformational changes that are necessary for the transport cycle. nih.gov This results in non-competitive inhibition. nih.gov The relationship between the sydnone imine structure and the allosteric binding mechanism is a key finding, suggesting that further exploration of this chemical motif could lead to the development of other allosteric modulators of monoamine transporters. nih.gov The gradual onset and prolonged duration of mesocarb's effects compared to d-amphetamine may also be a consequence of these distinct structure-kinetic properties. federalregister.gov

Computational Modeling of Mesocarb Binding Conformations

Computational modeling has been essential for visualizing and understanding the specific binding conformations of mesocarb within the DAT protein. nih.gov These models, derived from molecular dynamics simulations, illustrate the precise orientation and interactions of the ligand in its binding pocket.

Modeling studies have shown that mesocarb adopts several distinct poses within the allosteric site in the extracellular vestibule of DAT. nih.gov The binding is characterized by a series of contacts between the ligand and various amino acid residues of the transporter. nih.gov Time evolution analysis of these contacts during simulations shows the stability of these interactions. nih.gov

These computational models provide a static and dynamic picture of how mesocarb anchors itself outside the primary substrate-binding pocket. By identifying the key residues involved in this allosteric interaction, the models offer a molecular-level explanation for mesocarb's non-competitive inhibition of dopamine transport. nih.gov This information is crucial for understanding how atypical ligands can modulate DAT function and provides a structural basis for designing new therapeutic agents with similar mechanisms. nih.govuq.edu.au

Future Directions and Emerging Research Avenues for Mesocarb

Elucidation of Novel Molecular Targets and Off-Target Interactions

While mesocarb is primarily recognized as a selective dopamine (B1211576) reuptake inhibitor (DRI), recent studies have revealed a more complex interaction with the dopamine transporter (DAT). wikipedia.orgncats.io In 2021, it was discovered that mesocarb functions as a non-competitive, allosteric modulator of the DAT, distinguishing it from typical DRIs. wikipedia.orgnih.govwikipedia.org This atypical mechanism may account for its distinct pharmacological effects, including a lower abuse potential compared to other stimulants like amphetamine. nih.gov

Future research will likely focus on further characterizing this allosteric binding site on the DAT and identifying other potential molecular targets. nih.gov Understanding these interactions is crucial for a comprehensive grasp of its therapeutic effects and potential side effects. The term "off-target effects" refers to a drug binding to molecules other than its intended target, which can lead to unforeseen side effects. cancer.gov Computational studies have begun to explore mesocarb's binding affinity with other proteins, such as transthyretin (TTR), which is implicated in neurodegenerative diseases. jetir.org

Table 1: Investigated Molecular Interactions of Mesocarb

TargetInteraction TypePotential Implication
Dopamine Transporter (DAT)Allosteric Modulator, Non-competitive InhibitorPrimary mechanism of action, atypical stimulant effects wikipedia.orgnih.govwikipedia.org
Transthyretin (TTR)Potential Binding AffinityNeuroprotective effects in neurodegenerative diseases jetir.org

Application of Advanced In Vivo Imaging Techniques (e.g., PET) in Preclinical Studies

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that allows for the real-time assessment of drug binding to receptors and neurotransmitter dynamics in the brain. nih.govbiospective.com The use of PET in preclinical studies of mesocarb could provide invaluable insights into its pharmacokinetics and pharmacodynamics. By using radiolabeled tracers, researchers can visualize and quantify the binding of mesocarb to the DAT and other potential targets within a living organism. nih.govnih.gov

This technology can help to:

Determine the precise regional brain distribution of mesocarb.

Measure the occupancy of the DAT at different doses.

Investigate the effects of mesocarb on dopamine levels in real-time. nih.gov

The integration of PET with other imaging modalities like Magnetic Resonance Imaging (MRI) can offer a more comprehensive understanding of how mesocarb's molecular actions translate into functional changes in the brain. nih.gov

Development of Mesocarb-Based Research Probes and Tools

The unique structure of mesocarb, particularly its sydnone (B8496669) imine scaffold, makes it an interesting candidate for the development of novel research probes. researchgate.net These probes can be designed to be highly selective for the DAT and can be labeled with fluorescent tags or radioisotopes for use in various experimental settings. rsc.org For instance, fluorescently labeled mesocarb analogs could be used in in-vitro assays to study the DAT's structure and function with high precision.

Furthermore, the development of mesocarb-based tools extends to their use in studying the mechanisms of other psychostimulants. nih.gov By comparing the binding and functional effects of these probes with those of drugs like cocaine and amphetamine, researchers can gain a deeper understanding of the nuances of DAT modulation. nih.gov The synthesis of mesocarb metabolites also serves as crucial reference compounds for analytical and forensic purposes, particularly in the context of anti-doping. wada-ama.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mesocarb Research

Omics technologies, such as proteomics and metabolomics, offer a systems-level view of the biological effects of a drug by analyzing the entirety of proteins and metabolites in a cell or organism. nih.govhumanspecificresearch.orgquanticate.com Applying these technologies to mesocarb research can uncover the broader biochemical pathways and networks that are modulated by the drug. mdc-berlin.de

Proteomics can identify changes in protein expression in response to mesocarb administration, revealing downstream signaling cascades and potential new drug targets. revespcardiol.orgMetabolomics , on the other hand, can provide a snapshot of the metabolic state of a cell or tissue, highlighting alterations in energy metabolism, neurotransmitter synthesis, and other key pathways. researchgate.netfrontiersin.org

The integration of these omics datasets can provide a comprehensive understanding of mesocarb's mechanism of action, from the molecular level to the systemic physiological response. frontiersin.org This approach is particularly valuable for identifying biomarkers of drug efficacy and for understanding the molecular basis of any potential adverse effects. uninet.edu

Exploration of Mesocarb's Potential as a Scaffold for Novel Research Compounds

The chemical structure of mesocarb, specifically its sydnone imine ring, serves as a "scaffold" that can be chemically modified to create new compounds with potentially improved therapeutic properties. researchgate.netdatamol.io This process, known as scaffold hopping, is a common strategy in drug discovery to develop novel molecules with different core structures but similar biological activities. nih.gov

Researchers are exploring modifications to the mesocarb scaffold to:

Enhance its selectivity for the DAT.

Alter its pharmacokinetic profile for different therapeutic applications.

Reduce any remaining potential for side effects.

One notable example is the development of armesocarb, the active (R)-enantiomer of mesocarb, which has shown greater therapeutic potency in animal models and is under investigation for Parkinson's disease and sleep disorders. wikipedia.orgrsc.org The versatility of the sydnone imine scaffold suggests that a wide range of new research compounds with diverse pharmacological properties could be synthesized based on the mesocarb template. researchgate.netresearchgate.net

Concluding Remarks on the Academic Research Significance of Mesocarb

Synthesis of Key Academic Contributions and Discoveries

Mesocarb, also known as Sydnocarb, is a psychostimulant that has been the subject of significant academic research, primarily in Russia and other former Soviet Union countries. wikipedia.orgecddrepository.orgpatsnap.com A key discovery in the study of mesocarb is its unique mechanism of action as a dopamine (B1211576) reuptake inhibitor (DRI). wikipedia.orgnih.gov Unlike typical stimulants such as amphetamine, mesocarb acts as a non-competitive and allosteric modulator of the dopamine transporter (DAT). wikipedia.orgwikipedia.orgnih.gov This results in a more gradual and sustained increase in synaptic dopamine levels. patsnap.com

Research has highlighted that mesocarb is highly selective for the dopamine transporter, with less effect on noradrenaline and serotonin (B10506) transporters. nih.gov This selectivity is believed to contribute to its distinct psychostimulatory profile compared to other stimulants like amphetamine. nih.gov

A significant portion of academic work has focused on the metabolism of mesocarb. Studies have identified several hydroxylated metabolites in urine, with p-hydroxymesocarb (B566049) being the principal one. wada-ama.orgdshs-koeln.de The synthesis and characterization of these metabolites have been crucial for developing reliable analytical methods for doping control, as mesocarb is on the World Anti-Doping Agency's (WADA) list of prohibited substances. wada-ama.orgdshs-koeln.de

Recent research has also explored the synthesis of mesocarb and its analogs using novel methods like mechanochemistry, aiming for more efficient and environmentally friendly processes. researchgate.net Furthermore, the active enantiomer of mesocarb, (R)-mesocarb or armesocarb, has been identified and is being investigated for its therapeutic potential. wikipedia.orgrsc.org

Persistent Research Gaps and Future Challenges in Mesocarb Research

Despite the existing body of knowledge, several research gaps and challenges remain in the study of mesocarb. A primary challenge is the limited extent of scientific investigation and clinical use outside of Russia and Eastern Europe. wikipedia.orgpatsnap.com This geographical limitation restricts a broader understanding and validation of its therapeutic potential and long-term effects in diverse populations.

While the primary mechanism of action is understood, the full spectrum of its pharmacological effects and the long-term consequences of its unique interaction with the dopamine transporter are not completely elucidated. wikipedia.orgnih.gov Further research is needed to explore the downstream signaling pathways affected by mesocarb's allosteric modulation of DAT.

A significant gap exists in the form of comprehensive, large-scale clinical trials conducted according to current international standards. jaimecallica.comnih.gov Although mesocarb is being investigated for conditions like Parkinson's disease and sleep disorders, more robust clinical data is required to establish its efficacy and safety for these indications. wikipedia.orgwikipedia.orgpatsnap.com

The development of standardized analytical methods for the detection of mesocarb and its metabolites remains a challenge, particularly for anti-doping purposes. wada-ama.orgoup.com Ensuring the availability of certified reference materials for all metabolites is crucial for accurate and legally defensible testing. wada-ama.orgdshs-koeln.de

Future research should also focus on:

Investigating the potential for drug-drug interactions, particularly with medications that affect the cytochrome P450 enzyme system. patsnap.com

Exploring the therapeutic potential of its active enantiomer, armesocarb, in greater detail. wikipedia.org

Addressing the methodological gaps in real-world evidence studies to better understand its use and effects in non-clinical settings. dovepress.com

Further exploring novel and sustainable synthesis methods for mesocarb and its derivatives. researchgate.net

Q & A

Q. What analytical techniques are recommended for quantifying Mesocarb in methanol solutions, and what parameters ensure accuracy?

UV-Vis spectroscopy is a primary method for quantifying Mesocarb in methanol. The absorption maximum at ~288 nm should be used with a 1 cm cell, and sample preparation involves diluting to 10 µg/mL in methanol after filtration to remove particulates . For trace analysis, GC/MS with electron ionization (EI) or chemical ionization (CI) is preferred, particularly after derivatization (e.g., isothiocyanate derivatives) to enhance volatility and detection .

Q. How should Mesocarb solutions in methanol be stored to maintain stability and prevent degradation?

Store solutions in amber glass vials at -20°C to minimize photodegradation and solvent evaporation. Parafilm-sealed crimp caps reduce headspace exposure. Regular concentration verification via UV-Vis at 288 nm is critical, as methanol’s volatility can alter the effective concentration over time .

Q. What legal considerations apply to Mesocarb research due to its controlled substance status?

Mesocarb is classified as a Schedule I drug under the U.S. Controlled Substances Act and similar frameworks globally, requiring researchers to obtain DEA licenses and institutional approvals. Experimental protocols must document secure storage, usage logs, and disposal methods compliant with federal and state regulations .

Advanced Research Questions

Q. How can extraction efficiency be optimized for Mesocarb metabolites in biological samples?

Solid-phase extraction (SPE) using XAD-2 resin at pH 9.0 effectively isolates Mesocarb and metabolites like dihydroxymesocarb. Post-extraction, elution with methanol followed by derivatization (e.g., isothiocyanate) improves GC/MS sensitivity. For metabolite identification, isobutane CI provides clearer fragmentation patterns compared to EI .

Q. What methodological challenges arise when analyzing Mesocarb in complex matrices, and how can they be resolved?

Matrix interference in blood or urine samples can be mitigated via SPE cleanup and selective ion monitoring (SIM) in GC/MS. Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument drift. For HPLC, mobile-phase optimization (e.g., acetonitrile/ammonium acetate gradients) enhances peak resolution .

Q. How does Mesocarb’s structural stability in methanol impact long-term pharmacokinetic studies?

Prolonged storage in methanol may lead to gradual degradation via oxidation or hydrolysis. Stability studies should include periodic LC-MS/MS analysis to track degradation products. Adding antioxidants (e.g., BHT) or storing under inert gas (N₂) can extend shelf life .

Q. What experimental designs are critical for assessing Mesocarb’s dopaminergic activity in vivo?

Use microdialysis in rodent models to measure extracellular dopamine in the striatum post-administration. Dose-response curves (0.1–5 mg/kg) and co-administration with dopamine receptor antagonists (e.g., haloperidol) clarify mechanistic pathways. HPLC-ECD quantifies dopamine levels with <1 ng/mL sensitivity .

Methodological Tables

Q. Table 1: Key Parameters for UV-Vis Quantification of Mesocarb

ParameterSpecificationReference
Wavelength288 nm
Cell path length1 cm
Concentration range0.2–1.0 mg/mL
SolventMethanol

Q. Table 2: GC/MS Conditions for Mesocarb Metabolite Analysis

ParameterSpecificationReference
Column2% OV-1 packed column
Ionization modeElectron ionization (EI)
DerivatizationIsothiocyanate derivative
Detection limit~10 pg/mL (post-SPE)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.